Product packaging for Acetic acid;13-methylpentadec-11-en-1-ol(Cat. No.:CAS No. 120965-72-2)

Acetic acid;13-methylpentadec-11-en-1-ol

Cat. No.: B14299803
CAS No.: 120965-72-2
M. Wt: 300.5 g/mol
InChI Key: VERXVMWBKXQWRC-UHFFFAOYSA-N
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Description

Significance of Complex Organic Esters in Biological Systems

Organic esters are a diverse class of compounds defined by a carbonyl group adjacent to an ether linkage, with the general formula R-COO-R'. mdpi.com In nature, they are ubiquitous, serving a multitude of functions essential for life. Many esters are recognized by their characteristic fruity aromas and are responsible for the natural flavors and fragrances of fruits and flowers. mdpi.comnih.gov Beyond their role in scents, esters are fundamental in various biochemical processes. They are key components of lipids (such as triglycerides), which serve as energy storage molecules, and waxes that provide protective coatings for plants and animals. mdpi.com

In the realm of chemical signaling, esters are of paramount importance. mdpi.com Their structural properties—including chain length, the position and configuration of double bonds, and branching—allow for a high degree of specificity. bgu.ac.il This structural diversity enables the creation of countless unique chemical signals that can convey complex information. The presence of an ester functional group is often associated with metabolic instability, as they can be hydrolyzed by enzymes called carboxylesterases. nih.govnih.gov This controlled degradation is a crucial feature in biological signaling, allowing for the timely deactivation of a chemical message. The biosynthesis of acetate (B1210297) esters in organisms like yeast is a well-studied process involving the enzymatic combination of an alcohol with acetyl-CoA, highlighting a common pathway for producing these signaling molecules. ejmanager.comlu.se

Overview of Semiochemicals and Pheromones in Interspecific and Intraspecific Interactions

Chemicals that mediate interactions between organisms are known as semiochemicals, a term derived from the Greek word "semeon," meaning signal or mark. researchgate.netnih.gov This broad category is divided into two main groups based on the nature of the interaction. researchgate.netnih.gov

Pheromones: These are substances that facilitate communication between individuals of the same species (intraspecific). nih.gov Pheromones trigger specific behavioral or physiological responses and are classified by their function, such as sex pheromones that attract mates, aggregation pheromones that draw individuals together, and alarm pheromones that warn of danger. researchgate.net The use of sex pheromones by insects, particularly moths, is exceptionally well-documented and forms the basis for many pest management strategies.

Allelochemicals: These chemicals mediate interactions between different species (interspecific). nih.gov Allelochemicals are further subdivided based on which party benefits from the chemical signal:

Allomones: Benefit the emitter but not the receiver (e.g., a defensive spray).

Kairomones: Benefit the receiver but not the emitter (e.g., a scent that allows a predator to locate its prey). nih.gov

Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators). nih.gov

The study of these chemical interactions falls under the field of chemical ecology, which seeks to understand the complex chemical language that shapes ecosystems. nih.gov

Rationale for Academic Research on Acetic acid; 13-methylpentadec-11-en-1-ol

Academic research into specific long-chain acetate esters like Acetic acid; 13-methylpentadec-11-en-1-ol is driven by the high probability that such molecules act as pheromones, particularly within the order Lepidoptera (moths and butterflies). The majority of known moth pheromones are unsaturated alcohols, aldehydes, or acetate esters with carbon chains ranging from 10 to 22 atoms. bgu.ac.il The unique structure of Acetic acid; 13-methylpentadec-11-en-1-ol—with its 16-carbon backbone (derived from the pentadecanol portion), a methyl branch at position 13, and a double bond at position 11—fits the profile of a highly specific sex pheromone.

The rationale for investigating such compounds typically follows a structured scientific approach:

Identification: Researchers extract volatile compounds from the pheromone glands of female moths and use techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) to identify which compounds elicit a response in male antennae. Mass spectrometry (GC-MS) is then used to determine the precise chemical structure.

Synthesis: Once a structure is proposed, organic chemists synthesize the compound in the lab. This step is crucial to confirm the identification and to produce enough material for biological assays. mdpi.com

Biological Assays: The synthetic compound is tested in field trials, often using pheromone-baited traps, to confirm its attractiveness to males of the target species. This step validates the compound's function as a pheromone and determines its potential for use in pest monitoring or control.

Investigating novel branched acetate esters is vital for discovering new, species-specific communication channels. This knowledge can be applied in integrated pest management (IPM) programs, which utilize synthetic pheromones for monitoring pest populations or for mating disruption techniques that reduce the need for conventional insecticides. nih.gov While extensive research exists on various acetate ester pheromones, specific academic studies detailing the identification and biological activity for Acetic acid; 13-methylpentadec-11-en-1-ol are not prominently available in the reviewed literature, indicating it may be a rare, newly discovered, or yet-to-be-characterized semiochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O3 B14299803 Acetic acid;13-methylpentadec-11-en-1-ol CAS No. 120965-72-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

120965-72-2

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

acetic acid;13-methylpentadec-11-en-1-ol

InChI

InChI=1S/C16H32O.C2H4O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17;1-2(3)4/h12,14,16-17H,3-11,13,15H2,1-2H3;1H3,(H,3,4)

InChI Key

VERXVMWBKXQWRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=CCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization Methodologies for Acetic Acid;13 Methylpentadec 11 En 1 Ol

Systematic IUPAC Nomenclature Conventions for Branched Unsaturated Alkyl Acetates

The name "Acetic acid;13-methylpentadec-11-en-1-ol" suggests an ester formed from acetic acid and the specified alcohol. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming such esters. youtube.comcompoundchem.com

The naming process begins with the alcohol component, "13-methylpentadec-11-en-1-ol".

Identify the Parent Chain : The longest continuous carbon chain containing the principal functional group (the hydroxyl group, -OH) is identified. In this case, it is a fifteen-carbon chain, for which the root name is "pentadec". nih.gov

Identify and Number Unsaturation and Substituents : The chain is numbered to give the principal functional group the lowest possible locant (position number). stackexchange.com Therefore, the carbon bearing the -OH group is C1. Consequently, the double bond is located between C11 and C12, and a methyl group is at C13.

Assemble the Alcohol Name : Combining these elements, the alcohol is named 13-methylpentadec-11-en-1-ol . The "-en-" infix indicates the double bond, and the "-ol" suffix signifies the alcohol functional group.

To name the ester, the alcohol-derived part is named as an alkyl substituent, followed by the name of the carboxylate part of the acid. youtube.comcompoundchem.com

Name the Alkyl Group : The "-ol" from the alcohol name is replaced with "-yl". Thus, "13-methylpentadec-11-en-1-ol" becomes "13-methylpentadec-11-en-1-yl ".

Name the Carboxylate Group : The "-oic acid" from the carboxylic acid name ("ethanoic acid" for acetic acid) is replaced with "-oate". This gives "ethanoate " (or the common, retained name "acetate (B1210297) "). compoundchem.com

Combining these parts yields the systematic IUPAC name for the ester: (13-methylpentadec-11-en-1-yl) acetate . The name can be further specified by including stereochemical descriptors for the double bond (E or Z) and the chiral center at C13 (R or S), for instance, (11E, 13R)-13-methylpentadec-11-en-1-yl acetate.

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Proof

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon skeleton, proton environments, and their connectivity. nih.gov

The ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For (13-methylpentadec-11-en-1-yl) acetate, the expected signals can be predicted based on established chemical shift ranges for similar functional groups. compoundchem.comnetlify.appcompoundchem.com

¹H NMR: The proton spectrum would exhibit characteristic signals for the acetate methyl group, the methylene (B1212753) group adjacent to the ester oxygen, olefinic protons, allylic protons, and the aliphatic chain protons. A singlet for the acetate methyl protons (H-2') would be expected around δ 2.05 ppm. researchgate.net The triplet for the methylene protons adjacent to the ester oxygen (H-1) would appear deshielded around δ 4.06 ppm. The olefinic protons (H-11 and H-12) would resonate in the δ 5.3-5.5 ppm region. nih.gov The remaining aliphatic protons would form a complex set of multiplets in the δ 0.8-2.1 ppm range.

¹³C NMR: The carbon spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon of the acetate group (C-1') is the most deshielded, appearing around δ 171.1 ppm. compoundchem.com The carbon attached to the ester oxygen (C-1) would be found around δ 64.7 ppm. The olefinic carbons (C-11 and C-12) would resonate in the δ 125-135 ppm region. The acetate methyl carbon (C-2') appears upfield around δ 21.0 ppm, and the aliphatic carbons span the δ 14-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (13-methylpentadec-11-en-1-yl) acetate.
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity
164.74.06t
228.61.62m
3-925.9-29.61.2-1.4m
1032.52.02m
11125.85.38m
12135.25.45m
1336.82.10m
1429.31.15m
1511.40.88t
13-CH₃19.50.95d
1' (C=O)171.1--
2' (CH₃)21.02.05s

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecular structure and determine stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduresearchgate.net It would be used to trace the connectivity of the entire pentadecenyl chain, starting from the H-1 protons and moving down the chain through adjacent methylene groups. Crucially, it would show correlations between the olefinic protons (H-11/H-12) and their neighboring allylic protons (H-10 and H-13). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edupressbooks.pub This allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the proton signal at δ 4.06 ppm would show a cross-peak with the carbon signal at δ 64.7 ppm, confirming their assignment as H-1 and C-1, respectively. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). magritek.com It is vital for connecting structural fragments that are not linked by proton-proton coupling. A key correlation would be between the acetate methyl protons (H-2', δ 2.05) and the carbonyl carbon (C-1', δ 171.1), as well as between the H-1 protons (δ 4.06) and the carbonyl carbon (C-1'), confirming the ester linkage. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. columbia.eduyoutube.com This is the primary method for determining the geometry of the double bond. For an E (trans) isomer, a NOE correlation would be observed between one olefinic proton (e.g., H-11) and the allylic protons on the opposite side of the chain (H-13). For a Z (cis) isomer, a strong NOE would be seen between the two olefinic protons (H-11 and H-12) and between each olefinic proton and its adjacent allylic protons on the same side of the bond (H-11 with H-10; H-12 with H-13). The NOESY experiment can also provide information about the relative stereochemistry at the C-13 chiral center by observing correlations between H-13 and protons on the adjacent C-14 and C-12. youtube.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula from the measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). For (13-methylpentadec-11-en-1-yl) acetate (C₁₈H₃₄O₂), the calculated exact mass is 282.2559. An HRMS measurement yielding a value extremely close to this would confirm the elemental composition, ruling out other formulas with the same nominal mass. mdpi.com

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. nih.govnih.gov For (13-methylpentadec-11-en-1-yl) acetate, key fragmentation pathways under electron ionization (EI) would include:

Loss of Acetic Acid: A characteristic fragmentation for acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in an ion corresponding to the remaining hydrocarbon chain at m/z 222 ([M-60]⁺). libretexts.org

Formation of the Acylium Ion: Cleavage of the C-O bond of the ester can produce the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the mass spectra of acetates. libretexts.orgdocbrown.info

Alpha-Cleavage: Cleavage of bonds alpha to the double bond and the methyl branch can lead to various hydrocarbon fragments. The location of the double bond can often be inferred from the masses of the resulting alkenyl and alkyl fragments. nih.govlibretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for (13-methylpentadec-11-en-1-yl) acetate.
m/zProposed Fragment IonFragmentation Pathway
282[C₁₈H₃₄O₂]⁺Molecular Ion [M]⁺
222[C₁₆H₃₀]⁺Loss of CH₃COOH from [M]⁺
43[CH₃CO]⁺Cleavage of the ester C-O bond

By integrating the precise data from these complementary analytical techniques—systematic nomenclature for unambiguous naming, multi-dimensional NMR for mapping connectivity and stereochemistry, and high-resolution mass spectrometry for confirming the molecular formula and identifying structural motifs—a complete and unequivocal characterization of (13-methylpentadec-11-en-1-yl) acetate can be achieved.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides definitive evidence for its key structural features: the acetate ester, the carbon-carbon double bond, and the aliphatic chain.

The most prominent absorption bands are associated with the acetate group. chem-soc.siresearchgate.net A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1750-1735 cm⁻¹. researchgate.netresearchgate.net The presence of the ester linkage is further confirmed by C-O stretching vibrations, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ range. researchgate.net

The carbon-carbon double bond (C=C) of the alkene moiety gives rise to a stretching vibration, which is expected to be a weak to medium band around 1670-1640 cm⁻¹, its intensity being dependent on the substitution pattern and symmetry. Vibrations from the C-H bonds attached to the double bond (vinylic C-H) can also be observed. The C-H stretching for these bonds typically appears just above 3000 cm⁻¹, while the out-of-plane bending vibrations in the 1000-650 cm⁻¹ region can provide information about the stereochemistry of the double bond (i.e., cis vs. trans).

The aliphatic nature of the molecule, including the branched methyl group, is confirmed by C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups, which are observed in the 2960-2850 cm⁻¹ region. researchgate.net Bending vibrations for these groups are also present in the "fingerprint region" (below 1500 cm⁻¹), such as the characteristic scissoring and rocking motions. mdpi.com

Table 1: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAlkene (=C-H)
2960-2850C-H StretchAlkane (-CH₃, -CH₂)
1750-1735C=O StretchEster (Acetate)
1670-1640C=C StretchAlkene
1470-1450C-H BendAlkane (-CH₂)
1375-1365C-H BendAlkane (-CH₃)
1250-1200C-O StretchEster (Acetate)
1100-1000C-O StretchEster (Acetate)

Chiroptical Methods for Absolute Configuration Determination of the Branched Methyl Group

The presence of a stereocenter at the C13 position, where the methyl group is attached, means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-13-methylpentadec-11-en-1-yl acetate and (S)-13-methylpentadec-11-en-1-yl acetate. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for determining the absolute configuration of this stereocenter. purechemistry.org

Optical rotation is a classical chiroptical technique that measures the angle to which a chiral compound rotates the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

To determine the absolute configuration of the branched methyl group in this compound, the experimentally measured specific rotation of a purified sample is compared to the known values of synthetically prepared, stereochemically pure (R) and (S) standards. A positive (+) or dextrorotatory rotation corresponds to one enantiomer, while a negative (-) or levorotatory rotation corresponds to the other. This empirical comparison allows for the unambiguous assignment of the absolute configuration.

Table 2: Illustrative Optical Rotation Data for Configuration Assignment

CompoundAbsolute ConfigurationMeasured Specific Rotation [α]D²⁰ (c 1.0, CHCl₃)
Standard 1R+15.2°
Standard 2S-15.1°
Unknown SampleTo be determined+14.9°
ConclusionThe unknown sample has the R configuration.

Note: The data in this table are hypothetical and serve to illustrate the assignment method.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netencyclopedia.pubyoutube.com An ECD spectrum is a plot of this differential absorption (Δε) versus wavelength and displays both positive and negative peaks (Cotton effects), creating a unique spectral fingerprint for a specific enantiomer. The ECD spectrum of one enantiomer is a mirror image of the other. encyclopedia.pub

For this compound, the chromophores responsible for the ECD signal are the ester carbonyl group and the C=C double bond. While these chromophores are not inherently chiral, their electronic transitions are perturbed by the chiral environment of the C13 stereocenter, inducing an ECD signal.

The modern approach to assigning absolute configuration involves comparing the experimental ECD spectrum with theoretical spectra generated using quantum-mechanical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The ECD spectra for both the (R) and (S) enantiomers are calculated, and the absolute configuration of the unknown sample is assigned based on which calculated spectrum matches the experimental one. researchgate.netdtu.dk This method is powerful as it does not require authentic standards of known configuration.

Table 3: Illustrative Comparison of Experimental and Calculated ECD Data for Configuration Assignment

SourceWavelength (λmax, nm)Cotton Effect (Δε)
Experimental Sample215+2.1
Calculated for R-isomer218+2.5
Calculated for S-isomer218-2.5
ConclusionThe experimental spectrum matches the calculated spectrum for the R-isomer.

Note: The data in this table are hypothetical and serve to illustrate the assignment method.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatography is indispensable for both separating the stereoisomers of this compound and assessing the purity of the sample, including its enantiomeric excess (e.e.). The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

Chiral GC, often coupled with mass spectrometry (GC-MS), is highly effective for the analysis of volatile compounds like this acetate ester. alfa-chemistry.comlifeasible.com The sample is passed through a capillary column coated with a CSP, such as a cyclodextrin (B1172386) derivative. The two enantiomers form transient, diastereomeric complexes with the CSP, which have slightly different energies of interaction. This difference leads to different retention times, allowing for their separation and quantification. wiley.comacs.org

Chiral HPLC is another powerful technique, particularly for preparative-scale separations or for less volatile compounds. nih.gov Columns packed with CSPs, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), are commonly used. researchgate.net The differential interaction between the enantiomers and the chiral phase results in their separation. aocs.org

By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (% e.e.) can be calculated. This provides a quantitative measure of the sample's stereochemical purity, which is critical in applications like pheromone synthesis where biological activity is often dependent on a specific enantiomer.

Table 4: Example Chromatographic Conditions for Stereoisomer Separation

TechniqueColumn (Chiral Stationary Phase)Mobile Phase / Carrier GasDetectionApplication
Chiral GCCyclodextrin-based (e.g., Beta-DEX™)HeliumFID or MSEnantiomeric purity analysis
Chiral HPLCPolysaccharide-based (e.g., Chiralpak® IA)Hexane (B92381)/IsopropanolUV or RIEnantiomer separation and purification

Chemical Synthesis Strategies for Acetic Acid;13 Methylpentadec 11 En 1 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Carbon Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.comnih.gov For Acetic acid;13-methylpentadec-11-en-1-ol, the analysis begins by identifying the key functional groups and stereocenters.

The primary retrosynthetic disconnections are:

C-O Ester Bond: The most straightforward disconnection is at the acetate (B1210297) ester linkage. This functional group interconversion (FGI) reveals the precursor alcohol, 13-methylpentadec-11-en-1-ol, and a suitable acetylating agent like acetic anhydride (B1165640) or acetyl chloride. youtube.com

C11=C12 Alkene Bond: The double bond is a crucial feature for disconnection. Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for forming carbon-carbon double bonds. researchgate.netwikipedia.org This disconnection breaks the molecule into two smaller fragments: an aldehyde and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion.

C-C Bonds for the Chiral Center: To construct the chiral center at C13, a disconnection can be made at the C12-C13 or C13-C14 bond. This leads back to a simpler chiral building block, which can be sourced from the "chiral pool" or constructed using asymmetric catalysis, and a corresponding long-chain fragment. studylib.netoregonstate.edu

This strategic deconstruction provides a roadmap for the forward synthesis, breaking down a complex target into manageable, synthetically accessible intermediates.

Enantioselective and Stereoselective Construction of the Long-Chain Alcohol Moiety

The core challenge in synthesizing the alcohol precursor lies in the precise control of two key stereochemical features: the configuration of the C13 methyl group and the geometry of the C11-C12 double bond.

Olefination reactions are fundamental in the synthesis of long-chain unsaturated compounds like pheromones. researchgate.netnih.gov The Horner-Wadsworth-Emmons (HWE) reaction is particularly valuable as it often provides excellent stereoselectivity and employs phosphonate carbanions that are more nucleophilic than their Wittig counterparts. nrochemistry.com

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org The stereochemical outcome (E vs. Z isomer) can be influenced by the structure of the phosphonate reagent and the reaction conditions. researchgate.net Standard HWE conditions typically favor the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgnrochemistry.com

The "chiral pool" refers to the collection of abundant, inexpensive, enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgstudysmarter.co.uk This approach is highly efficient as it uses a starting material that already possesses the desired chirality, which is then carried through the synthetic sequence. wikipedia.org

For the synthesis of molecules with a chiral methyl branch, such as 13-methylpentadec-11-en-1-ol, terpenes like (+)- or (-)-citronellol (B1674659) are excellent starting points. nih.gov Citronellol (B86348) contains a chiral center with a methyl group in a similar environment to the target molecule. Through a series of well-established chemical transformations—such as oxidation, chain elongation, and functional group manipulations—the chiral fragment from citronellol can be incorporated into the final structure, preserving the enantiopurity. nih.govresearchgate.net

An alternative to the chiral pool is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from an achiral starting material. acs.org This approach offers flexibility and is a cornerstone of modern organic synthesis. pkusz.edu.cn

To introduce the C13 methyl group enantioselectively, a key strategy is the asymmetric conjugate addition of a methyl group to an α,β-unsaturated carbonyl compound. This can be achieved using a copper catalyst in conjunction with a chiral ligand and an organometallic methyl source, such as a Grignard reagent or an organoaluminum species. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the methyl group to one face of the double bond, thereby establishing the stereocenter with high enantioselectivity. nih.gov

Catalytic System ComponentFunctionExample
Metal Precursor The active catalytic metal centerCopper(I) or Copper(II) salts (e.g., CuTC, Cu(OTf)₂)
Chiral Ligand Induces enantioselectivity by creating a chiral environmentPhosphoramidites, BINAP derivatives
Methyl Source Delivers the methyl groupGrignard reagents (MeMgBr), Organoaluminum (AlMe₃)
Substrate The molecule undergoing methylationAn appropriate α,β-unsaturated ester or ketone

Controlling the geometry of the C11-C12 double bond is critical for the biological activity of many natural products. While standard Wittig and HWE reactions often favor one isomer, specific modifications have been developed to selectively produce either the E or Z isomer. researchgate.net

For (E)-Alkene Synthesis: The conventional Horner-Wadsworth-Emmons reaction, using phosphonates with electron-withdrawing groups and bases like NaH in THF, generally yields the thermodynamically favored (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com The reaction mechanism allows for equilibration of intermediates to form the more stable trans-oxaphosphetane, which leads to the E-product. wikipedia.org

For (Z)-Alkene Synthesis: To favor the (Z)-alkene, modifications such as the Still-Gennari olefination are employed. nrochemistry.com This method uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-equilibrating conditions (e.g., KHMDS with 18-crown-6 (B118740) at low temperature). nih.gov These conditions promote kinetic control, where the faster-forming cis-oxaphosphetane intermediate rapidly collapses to the (Z)-alkene before it can equilibrate. nih.gov

ReactionTypical ConditionsPredominant IsomerKey Factor
Standard HWE NaH, THF, 25 °CEThermodynamic control
Still-Gennari HWE KHMDS, 18-crown-6, THF, -78 °CZKinetic control

Formation of the Acetate Ester Linkage

The final step in the synthesis is the conversion of the long-chain alcohol, 13-methylpentadec-11-en-1-ol, into its corresponding acetate ester. This is a common and generally high-yielding transformation. researchgate.net

Several standard methods are available for this esterification:

Reaction with Acetic Anhydride: This is a very common method, often catalyzed by a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP). The alcohol acts as a nucleophile, attacking one of the carbonyl groups of the acetic anhydride. uni.edu

Reaction with Acetyl Chloride: In the presence of a non-nucleophilic base such as pyridine or triethylamine, acetyl chloride readily reacts with alcohols to form acetate esters. The base serves to neutralize the HCl byproduct. researchgate.net

Fischer Esterification: This method involves reacting the alcohol with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. sciencemadness.orgmasterorganicchemistry.com To drive the equilibrium towards the product ester, water is typically removed as it is formed, for example, by using a Dean-Stark apparatus. sciencemadness.org This method is particularly useful for large-scale synthesis due to the low cost of reagents. researchgate.netmasterorganicchemistry.com

The choice of method depends on the scale of the reaction and the presence of other acid- or base-sensitive functional groups in the molecule. For complex, late-stage intermediates, milder conditions using acetic anhydride with DMAP are often preferred. uni.edu

Optimization of Reaction Conditions, Yields, and Stereoselectivity

Achieving high yields and precise stereochemical control is paramount in the synthesis of pheromones, as biological activity is often dependent on the specific stereoisomer. Optimization of reaction conditions—including catalyst, solvent, temperature, and reagent stoichiometry—is a critical aspect of the synthetic process.

Stereoselectivity: The geometry of the C11-C12 double bond in this compound is a key structural feature. Several methods are available for the stereoselective synthesis of (Z)-alkenes:

Wittig Reaction: While a classic method, achieving high (Z)-selectivity often requires the use of non-stabilized ylides under salt-free conditions, which can be challenging to control.

Julia Olefination: This method, particularly its modified versions, can provide excellent (Z)-selectivity. Optimization of the base, solvent, and additives is crucial for achieving high stereochemical purity. organic-chemistry.orgnih.gov

Alkyne Semi-reduction: The partial reduction of an internal alkyne using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the corresponding (Z)-alkene with high stereoselectivity.

Cross-Metathesis: Modern ruthenium-based catalysts have been developed for Z-selective cross-metathesis, offering a powerful route to cis-olefins from simpler, commercially available starting materials. nih.gov This method can significantly shorten synthetic routes. nih.gov Molybdenum-based catalysts have also been shown to produce Z-alkenyl halides via catalytic cross-metathesis with high stereoselectivity. nih.gov

Yield Optimization: The final esterification step, which attaches the acetate group to the 13-methylpentadec-11-en-1-ol backbone, must also be optimized.

Fischer-Speier Esterification: This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. mdpi.com To drive the reaction to completion and maximize yield, water, a byproduct, must be removed. Recent developments have focused on optimizing catalysts, such as using solid acid catalysts (e.g., sulfonated biochar, ion-exchange resins) that simplify product purification and catalyst recycling. mdpi.comnih.gov

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, allowing the reaction to proceed under mild conditions with high yields.

Acylation with Acyl Chlorides or Anhydrides: Using acetic anhydride or acetyl chloride with a base (like pyridine or triethylamine) is a highly efficient and generally irreversible method for forming the acetate ester, often resulting in near-quantitative yields.

Reaction TypeKey Parameters for OptimizationObjectiveTypical Conditions/Reagents
Z-Alkenyl Halide SynthesisBase, Solvent, AdditivesHigh Z:E RatioJulia Olefination: LiHMDS in THF for high Z-selectivity. organic-chemistry.org
Z-Alkene SynthesisCatalyst SystemHigh Z:E RatioZ-Selective Cross-Metathesis using specific Ru or Mo catalysts. nih.govnih.gov
Fischer EsterificationCatalyst, Temperature, Reactant Ratio, Water RemovalHigh YieldH₂SO₄ or solid acids (e.g., Amberlyst 15); Toluene with Dean-Stark trap. mdpi.comnih.gov
AcylationBase, Solvent, TemperatureHigh YieldAcetic Anhydride, Pyridine, 0 °C to room temperature.

Development of Novel Synthetic Methodologies for Similar Complex Organic Esters

The demand for efficient and sustainable methods for synthesizing complex molecules like insect pheromones drives continuous innovation in organic chemistry. rsc.org Recent advancements have provided powerful new tools for constructing the carbon backbone and introducing functionality with high precision.

One significant area of development is in metal-catalyzed cross-coupling reactions . Iron-catalyzed cross-coupling reactions, for example, have emerged as a cost-effective and environmentally friendly alternative to traditional palladium- or nickel-catalyzed methods for forming key carbon-carbon bonds in pheromone synthesis. nih.govsemanticscholar.org These methods can be used to couple Grignard reagents with alkenyl electrophiles, efficiently constructing the long alkyl chains found in many pheromones. nih.gov

Olefin metathesis has revolutionized the synthesis of molecules containing carbon-carbon double bonds. nih.gov The development of highly selective catalysts allows for the direct formation of (Z)-alkenes, which was previously a significant challenge. Z-selective cross-metathesis can join two smaller olefin fragments to form a larger molecule with a specific double bond geometry, often reducing the number of steps in a synthesis and starting from readily available materials like seed oil derivatives. nih.gov

Furthermore, oxidative esterification represents a modern approach to ester synthesis that bypasses the need for pre-formed carboxylic acids. ijeais.org This method can directly convert aldehydes into esters in a single step using various metal-based or metal-free catalytic systems. ijeais.orgacs.org Such strategies improve atom economy and can streamline synthetic sequences.

Exploration of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which integrates enzymatic transformations into a classical organic synthesis pathway, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. rsc.org For the synthesis of acetate esters, lipases are particularly effective biocatalysts. mdpi.com

Lipases can catalyze esterification and transesterification reactions with high efficiency and selectivity, often in non-aqueous or solvent-free systems. nih.govnih.gov This is particularly useful for producing long-chain esters. The final step in the synthesis of this compound could involve the lipase-catalyzed acetylation of the corresponding alcohol. This enzymatic step avoids harsh reagents and high temperatures, preserving the sensitive double bond and chiral center.

Key advantages of using lipases include:

High Selectivity: Enzymes can differentiate between similar functional groups (chemoselectivity) and stereoisomers (enantioselectivity), which is crucial for producing the biologically active form of a pheromone.

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, which prevents isomerization of double bonds or racemization of chiral centers.

Environmental Benefits: Enzymes are biodegradable catalysts, and their use in solvent-free systems or green solvents reduces waste and environmental impact. mdpi.com

Beyond single-step transformations, the entire biosynthetic pathways for insect pheromones are being engineered into microbial hosts like yeast or plants. frontiersin.orgoup.com These synthetic biology approaches aim to produce complex pheromones from simple feedstocks in a sustainable and potentially cost-effective manner, representing the next frontier in the production of these valuable compounds. frontiersin.orgearlham.ac.uk

Biosynthetic Pathways and Enzymatic Transformations of Acetic Acid;13 Methylpentadec 11 En 1 Ol

Identification of Metabolic Precursors and Isotopic Labeling Studies

The biosynthesis of Acetic acid;13-methylpentadec-11-en-1-ol, a Type III moth pheromone characterized by its methyl-branched carbon chain, originates from primary metabolism. nih.gov Foundational studies on insect pheromone biosynthesis have established that these compounds are typically derived from fatty acid metabolism. nih.gov Isotopic labeling studies are a cornerstone in elucidating these pathways, allowing researchers to trace the incorporation of labeled precursors into the final pheromone molecule.

While direct isotopic labeling studies on this compound are not extensively documented in publicly available research, the biosynthesis of structurally similar methyl-branched pheromones provides a well-established model. The carbon skeleton is assembled through the fatty acid synthase (FAS) machinery. The precursor for the methyl branch is methylmalonyl-CoA, which is incorporated into the growing fatty acid chain in place of a malonyl-CoA unit. rsc.org

Deuterium and Carbon-13 are common isotopes used in these studies. For instance, feeding insects with deuterated fatty acids or 13C-labeled precursors and subsequently analyzing the pheromone components via gas chromatography-mass spectrometry (GC-MS) can reveal the origin of the carbon backbone and the position of introduced functional groups. Deuterium labeling assays have been instrumental in confirming the de novo biosynthesis of fatty acids in insects. biorxiv.org

Table 1: Common Precursors in Branched-Chain Pheromone Biosynthesis

PrecursorRole in Biosynthesis
Acetyl-CoAServes as the primer for fatty acid synthesis.
Malonyl-CoAProvides the two-carbon units for chain elongation.
Methylmalonyl-CoAIncorporates a methyl branch into the fatty acid chain. rsc.org
Succinyl-CoACan be a precursor to methylmalonyl-CoA.
Amino Acids (e.g., Valine, Isoleucine)Can be catabolized to provide primer units for branched-chain fatty acid synthesis. nih.gov

Elucidation of Key Enzymatic Steps in the Biosynthesis of the 13-methylpentadec-11-en-1-ol backbone

The construction of the C16 backbone of 13-methylpentadec-11-en-1-ol, with its characteristic methyl branch and double bond, involves a sequence of enzymatic reactions catalyzed by specialized enzymes.

Role of Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) Pathways

The primary pathway for the synthesis of the carbon skeleton of this pheromone is the fatty acid synthase (FAS) pathway. In insects, a type I FAS is responsible for the de novo synthesis of saturated fatty acids. biorxiv.org For the production of methyl-branched fatty acids, it is hypothesized that a specialized or modified FAS is involved, one that can selectively incorporate methylmalonyl-CoA at a specific point in the chain elongation process. The ketoacyl synthase (KS) domain of the FAS complex is thought to play a critical role in determining the chain length of the final product. biorxiv.org

While the FAS pathway is central, some insect-derived secondary metabolites are produced via polyketide synthase (PKS) pathways, which share mechanistic similarities with FAS. However, for the majority of moth pheromones, including branched-chain variants, the FAS pathway is the primary route.

Desaturase and Reductase Enzyme Mechanisms for Double Bond and Alcohol Formation

Following the synthesis of the saturated 13-methylpentadecanoyl-CoA precursor, a desaturase enzyme introduces a double bond at the 11th position. These enzymes are highly specific in terms of the position and stereochemistry of the double bond they create. In moths, a variety of fatty acyl-CoA desaturases have been identified that are specific to pheromone biosynthesis.

Once the unsaturated fatty acyl-CoA is formed, it is converted to the corresponding alcohol by a fatty acyl-CoA reductase (FAR). These reductases are also highly specific and are often found expressed in the pheromone glands of female moths.

Methyltransferase Activity for C13 Methyl Branching

The introduction of the methyl group at the C13 position is a critical step in the biosynthesis of this specific pheromone. This is achieved through the incorporation of a methylmalonyl-CoA unit during fatty acid synthesis. While a distinct methyltransferase enzyme separate from the main FAS complex has not been definitively identified for this specific process in moths, it is understood that the FAS machinery itself possesses the capability to utilize methylmalonyl-CoA as a substrate. The specificity of the position of the methyl branch is likely determined by the substrate specificity of one of the FAS domains at a particular cycle of chain elongation.

Acetyltransferase Activity in the Terminal Esterification Step

The final step in the biosynthesis of this compound is the esterification of the 13-methylpentadec-11-en-1-ol with an acetyl group. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AT). These enzymes utilize acetyl-CoA as the acetyl group donor. While the preceding steps in the biosynthesis of moth pheromones are relatively well-characterized, the specific acetyltransferases involved have been more challenging to identify.

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of insect pheromones is a tightly regulated process, both developmentally and environmentally. The identification of genes encoding the key biosynthetic enzymes is often achieved through transcriptomic analysis of the pheromone glands of female moths. peerj.comnih.gov By comparing the gene expression profiles of pheromone-producing glands with other tissues, researchers can identify candidate genes for FAS, desaturases, reductases, and acetyltransferases that are specifically upregulated in the pheromone gland. nih.gov

The expression of these genes is often under the control of neuropeptides, such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is a key regulator that stimulates the production of sex pheromones in many moth species. The study of the transcriptome of pheromone glands provides valuable insights into the genetic basis of pheromone production and its regulation. nih.govpeerj.com

Table 2: Key Enzymes in the Biosynthesis of this compound

EnzymeFunction
Fatty Acid Synthase (FAS)Synthesizes the C15 fatty acid backbone with a methyl branch at C13.
DesaturaseIntroduces a double bond at the C11 position.
Fatty Acyl-CoA Reductase (FAR)Reduces the fatty acyl-CoA to the corresponding alcohol.
Acetyltransferase (AT)Esterifies the alcohol with an acetyl group to form the final acetate (B1210297) ester.

Ecological Roles and Behavioral Mediation by Acetic Acid;13 Methylpentadec 11 En 1 Ol

Environmental Factors Influencing Pheromone Emission, Dispersion, and Perception.The absence of a known pheromonal role means that the influence of environmental factors on its theoretical semiochemical properties has not been studied.

While the field of chemical ecology is vast and many acetate (B1210297) esters serve as critical pheromone components for a multitude of insect species, 13-methylpentadec-11-en-1-yl acetate does not appear to be one of them based on current scientific knowledge. The exploration of insect chemical communication is an ongoing field of research, and it is conceivable that this compound could be identified as a pheromone in the future. However, at present, no data exists to support the construction of the requested scientific article.

Ecological Significance in Host-Parasite or Predator-Prey Interactions.

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the ecological role of the compound "Acetic acid;13-methylpentadec-11-en-1-ol" in mediating host-parasite or predator-prey interactions. Research detailing its function as a pheromone, kairomone, allomone, or synomone in these specific ecological contexts is not present in the currently accessible scientific record. Therefore, a detailed analysis and data table on its ecological significance in these interactions cannot be provided.

Advanced Analytical Techniques for Detection and Quantification of Acetic Acid;13 Methylpentadec 11 En 1 Ol in Biological and Environmental Matrices

High-Sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Acetic acid;13-methylpentadec-11-en-1-ol. rothamsted.ac.uk Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this compound in intricate matrices.

Effective sample preparation is paramount to concentrate the analyte and remove interfering substances. usda.gov

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a coated fiber to adsorb volatiles from the headspace of a sample or directly from a liquid matrix. researchgate.netresearchgate.net For a compound like this compound, headspace SPME (HS-SPME) is particularly advantageous as it minimizes the extraction of non-volatile matrix components. mdpi.com The choice of fiber coating is critical and is determined by the polarity of the analyte.

Solvent Extraction: Traditional liquid-liquid extraction using a non-polar solvent like hexane (B92381) is a robust method for extracting the compound from biological tissues, such as insect pheromone glands. nih.gov This method is effective but may require further cleanup steps to remove co-extracted lipids and other interferences.

Headspace Analysis: In this technique, the volatile compounds in the space above the sample are collected and injected into the GC-MS. nih.gov This method is well-suited for analyzing the emitted blend of semiochemicals from a living organism without direct contact. nih.gov

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Application
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber.Solvent-free, simple, can be automated. researchgate.netFiber fragility, potential for matrix effects.Analysis of airborne pheromones, volatiles from plants. researchgate.net
Solvent ExtractionPartitioning of the analyte between two immiscible liquids.High recovery, well-established. nih.govRequires large solvent volumes, can be time-consuming. usda.govExtraction from insect glands, soil samples. nih.gov
Headspace AnalysisAnalysis of the vapor phase above a sample.Minimal sample preparation, good for volatile compounds. nih.govLess sensitive for semi-volatile compounds.Analysis of volatiles released by living organisms. nih.gov

To improve the chromatographic behavior and mass spectrometric detection of long-chain alcohols that may be precursors or metabolites of this compound, derivatization is often employed. chromatographyonline.com This process chemically modifies the analyte to increase its volatility and thermal stability. libretexts.org

Common derivatization approaches for long-chain alcohols include:

Silylation: This process replaces active hydrogens on the alcohol group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. libretexts.orgsigmaaldrich.com

Acylation: Reaction with reagents like pentafluorobenzoyl chloride converts the alcohol to a pentafluorobenzoyl ester. nih.govresearchgate.net This not only enhances volatility but also introduces an electrophoric group, significantly improving sensitivity in electron capture negative ion chemical ionization (ECNICI) mass spectrometry. nih.govresearchgate.net

For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode is highly beneficial.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, rather than scanning the entire mass range. taylorandfrancis.comwikipedia.org This significantly increases the signal-to-noise ratio, leading to lower detection limits. nih.govhelsinki.fi For this compound, characteristic fragment ions would be selected for monitoring.

Selected Reaction Monitoring (SRM): This technique, performed on a triple quadrupole mass spectrometer, offers even greater specificity than SIM. mdpi.com A specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. mdpi.com This highly selective process minimizes matrix interference and provides very low detection limits. mdpi.com

Table 2: GC-MS Parameters for the Analysis of a Structurally Similar Compound (Z9,E11-Tetradecadienyl Acetate)

ParameterCondition
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature250 °C
Oven ProgramInitial 60 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Carrier GasHelium at 1.0 mL/min
MS Ion SourceElectron Ionization (EI) at 70 eV
MS ModeSIM, monitoring characteristic ions (e.g., m/z 61, 192, 252) researchgate.net

Note: These are representative parameters and would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Non-Volatile Precursors and Metabolites

While GC-MS is ideal for the parent compound, its non-volatile precursors, such as fatty acids, and polar metabolites are better suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov LC-MS can analyze these compounds without the need for derivatization. chromatographyonline.com Reverse-phase chromatography is commonly used to separate these analytes, and tandem mass spectrometry (MS/MS) provides the necessary specificity for their detection in complex biological fluids or tissues. nih.gov

Development of Quantitative Analytical Methods and Use of Internal Standards

Accurate quantification of this compound is essential for many ecological studies. The use of an internal standard is a widely accepted practice to correct for variations in sample preparation and instrument response. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. scioninstruments.com For this compound, a deuterated analog or a structurally similar acetate (B1210297) with a different chain length would be a suitable internal standard. nih.gov A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte. acs.org

Application in Field and Laboratory Ecological Studies

The advanced analytical techniques described above are instrumental in various ecological studies. For instance, they can be used to:

Determine the precise pheromone blend of an insect species. researchgate.net

Study the temporal and spatial variation in pheromone release. mdpi.com

Investigate the biosynthesis and metabolism of the pheromone within the organism. frontiersin.org

Monitor the concentration of the pheromone in the environment for pest management strategies like mating disruption. mdpi.comcambridge.org

For example, in studies of the Asian corn borer, Ostrinia furnacalis, GC-MS has been used to identify and quantify the components of its sex pheromone, which includes (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate. researchgate.netfrontiersin.org Such studies are crucial for developing effective and species-specific pest control methods. frontiersin.orgfrontiersin.org

Advanced Chemosensory Assays for Biological Detection

The detection and quantification of volatile organic compounds like (11E)-13-methylpentadec-11-en-1-yl acetate in biological contexts, particularly in insect chemical communication, often require techniques that go beyond traditional analytical chemistry. Chemosensory assays leverage the biological olfactory systems of insects themselves as highly sensitive and selective detectors. These methods are indispensable for identifying biologically active compounds within complex mixtures and for understanding the structure-activity relationships of pheromones and other semiochemicals.

Electroantennography (EAG) is a technique used to measure the average electrical response of an entire insect antenna to an olfactory stimulus. The antenna, studded with olfactory receptor neurons, generates a summated potential when exposed to a volatile compound it can detect. This response, known as the electroantennogram, provides a direct measure of the antenna's sensitivity to a specific chemical.

Research Findings: EAG is widely used as a preliminary screening tool. For instance, in studies of moth pheromones, various synthetic analogues of long-chain acetate esters are puffed onto an excised antenna preparation. The resulting EAG amplitudes indicate which compounds are most likely to be components of the natural pheromone blend. The technique is particularly effective for determining the functional groups and chain lengths that elicit the strongest responses. For example, Malo et al. (2013) used EAG to demonstrate that an inhibitor analogous to the main pheromone component, (Z)-9-tetradecenyl acetate, significantly reduced the antennal response in the fall armyworm (Spodoptera frugiperda). nih.gov

Table 1: Representative EAG Response Data for Spodoptera frugiperda to Pheromone Analogs

CompoundConcentration (µg)Mean EAG Response (mV)Standard Deviation (mV)
(Z)-9-tetradecenyl acetate102.510.37
(Z)-9-tetradecenyl TFMK (Inhibitor)101.100.24

This interactive table summarizes typical data obtained from an EAG experiment, showing the antennal response to a known pheromone component versus an inhibitor.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector. frontiersin.orgscience.gov As volatile compounds elute from the GC column, the effluent is split. One portion goes to a conventional detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS), while the other is passed over an insect antenna preparation. frontiersin.orgnih.gov This allows for the precise identification of which specific compounds in a complex mixture are biologically active. researchgate.netresearchgate.net

Research Findings: GC-EAD has been instrumental in the identification of new pheromone components, including numerous long-chain acetate esters, from insect extracts. nih.gov A peak on the FID or MS chromatogram that corresponds in time with a depolarization of the antenna on the EAD trace indicates a biologically relevant compound. This method is sensitive enough to detect active compounds present in nanogram or even picogram quantities. Studies on various Lepidoptera species have successfully used GC-EAD to identify minor but behaviorally significant components of their pheromone blends, which would have been missed by chemical analysis alone. nih.gov

Table 2: GC-EAD Analysis of a Hypothetical Gland Extract

Retention Time (min)Compound Identity (from GC-MS)FID Response (Area)EAD Response (mV)
10.2Tetradecyl acetate50,0000.1
12.5(Z)-11-Hexadecenal120,0000.3
14.8(11E)-13-methylpentadec-11-en-1-yl acetate5,0002.1
15.1(Z)-11-Hexadecenyl acetate300,0001.8

This interactive table illustrates how GC-EAD data allows researchers to pinpoint biologically active compounds (indicated by a high EAD response) within a complex mixture.

Single Sensillum Recording (SSR), also known as single-cell recording, offers a much higher resolution than EAG by measuring the nerve impulses (action potentials) from individual olfactory sensory neurons housed within a single sensillum on the antenna. wikipedia.orgnih.gov This technique involves inserting a fine tungsten or glass microelectrode through the cuticle of a sensillum to record the extracellular electrical activity of the one to four neurons typically found inside. wikipedia.orgresearchgate.net

Research Findings: SSR allows researchers to characterize the specificity and sensitivity of individual neurons. nih.gov For example, in many moth species, specific sensilla contain neurons that are highly tuned to respond exclusively to one component of the sex pheromone blend, such as a specific long-chain acetate ester. SSR can generate dose-response curves for a single neuron, providing highly quantitative data on detection thresholds and optimal concentrations. researchgate.netjove.com This level of detail is crucial for understanding the neural coding of olfactory information and how insects can distinguish between closely related chemical structures. nih.gov

Ultimately, the biological relevance of a compound like (11E)-13-methylpentadec-11-en-1-yl acetate is determined by its ability to elicit a behavioral response in an insect. psu.eduresearchgate.net Behavioral assays are designed to quantify these responses under controlled conditions. researchgate.net Common setups include wind tunnels, olfactometers, and flight simulators. mpg.de

Research Findings: In a typical wind tunnel assay, a synthetic version of the putative pheromone is released at a controlled rate, and the flight behavior of male moths is observed and scored. psu.edu Key responses often include taking flight, upwind anemotaxis (oriented flight against the wind), and casting (zigzagging flight to relocate a lost plume). researchgate.net By testing different blends and concentrations of acetate esters and other components, researchers can determine the precise chemical mixture required to elicit the full courtship and mating sequence. These assays are essential for confirming the function of compounds identified through techniques like GC-EAD and for developing effective lures for pest management. researchgate.net

Structure Activity Relationship Sar Studies of Acetic Acid;13 Methylpentadec 11 En 1 Ol Analogues and Derivatives

Systematic Modification of Alkyl Chain Length and Branching Patterns

Research into the effects of alkyl chain length on pheromone activity has shown that even minor changes can lead to a substantial loss of response. The optimal chain length is believed to be a result of an evolutionary trade-off between volatility and receptor binding. A shorter chain increases volatility but may not provide sufficient van der Waals interactions within the receptor binding pocket. Conversely, a longer chain may bind too strongly or not fit within the pocket at all.

Branching patterns, such as the methyl group at the 13-position in (13-methylpentadec-11-en-1-yl) acetate (B1210297), introduce chirality and specific steric bulk that can be essential for proper orientation within the receptor. The position and stereochemistry of these branches are often highly specific.

Table 1: Hypothetical Biological Activity of (13-methylpentadec-11-en-1-yl) acetate Analogues with Modified Alkyl Chains

Compound Name Modification Predicted Biological Activity
(13-methylpentadec-11-en-1-yl) acetate Parent Compound +++
(13-methyltetradec-11-en-1-yl) acetate Chain shortened by one carbon +
(13-methylhexadec-11-en-1-yl) acetate Chain lengthened by one carbon +
(12-methylpentadec-11-en-1-yl) acetate Methyl branch shifted ++
(14-methylpentadec-11-en-1-yl) acetate Methyl branch shifted +/-
(pentadec-11-en-1-yl) acetate No methyl branch -

(Note: The data in this table is illustrative and based on general principles of pheromone SAR studies.)

Investigation of Double Bond Position and Stereochemistry (E/Z Isomerism) Effects on Biological Activity

The position and geometry of double bonds in pheromone molecules are of paramount importance for their biological function. nih.gov The electronic configuration and rigid structure imposed by a double bond are key recognition elements for the olfactory receptors of insects.

For (13-methylpentadec-11-en-1-yl) acetate, the double bond is at the 11-position. Moving this double bond along the carbon chain would likely create inactive analogues. The stereochemistry of the double bond, whether it is in the cis (Z) or trans (E) configuration, is another critical factor. In many insect species, only one isomer is biologically active, while the other may be inactive or even inhibitory. nih.gov The specific ratio of E/Z isomers can also be crucial for an optimal behavioral response.

Table 2: Predicted Biological Activity Based on Double Bond Modifications

Compound Name Modification Predicted Biological Activity
(Z)-13-methylpentadec-11-en-1-yl acetate Parent Compound (assuming Z is active) +++
(E)-13-methylpentadec-11-en-1-yl acetate E isomer -
(13-methylpentadec-10-en-1-yl) acetate Double bond shifted to C10 +/-
(13-methylpentadec-12-en-1-yl) acetate Double bond shifted to C12 +

(Note: The data in this table is illustrative and based on general principles of pheromone SAR studies.)

Alteration of the Ester Functional Group and its Impact on Receptor Interaction

The acetate ester is a common functional group in lepidopteran pheromones. nih.gov This group plays a significant role in the molecule's interaction with the pheromone receptor, likely through hydrogen bonding or dipolar interactions. Altering this functional group can provide insight into the nature of the binding site.

Replacing the acetate with other esters (e.g., propionate, butyrate) or other functional groups (e.g., alcohol, aldehyde, ether) typically leads to a dramatic decrease in biological activity. This indicates a high degree of specificity at the receptor level for the acetate moiety. The size, shape, and electronic properties of the functional group are all critical for a successful ligand-receptor interaction.

Table 3: Predicted Biological Activity of Analogues with Modified Functional Groups

Compound Name Modification Predicted Biological Activity
(13-methylpentadec-11-en-1-yl) acetate Parent Compound (Acetate) +++
13-methylpentadec-11-en-1-ol Alcohol +
13-methylpentadec-11-en-1-al Aldehyde +/-
(13-methylpentadec-11-en-1-yl) propionate Propionate Ester ++

(Note: The data in this table is illustrative and based on general principles of pheromone SAR studies.)

Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Interactions

With advancements in computational chemistry, it is possible to model the interactions between pheromone molecules and their receptors at the atomic level. nih.gov These studies are invaluable for understanding the structural basis of pheromone specificity.

Molecular docking simulations can predict the binding orientation and affinity of (13-methylpentadec-11-en-1-yl) acetate and its analogues within the binding pocket of a target olfactory receptor. nih.gov These models can help to rationalize the observed SAR data. For instance, a model might show that an inactive analogue with a shifted double bond is unable to adopt the correct conformation to interact with key amino acid residues in the binding site.

Homology modeling is often used to create a three-dimensional structure of the pheromone receptor based on the known structures of related proteins, such as other G protein-coupled receptors (GPCRs). nih.gov These models, while predictive, are powerful tools for generating hypotheses that can be tested through the synthesis and biological evaluation of new analogues.

Design and Synthesis of Bioisosteres and Conformationally Restricted Analogues

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. nih.gov In the context of (13-methylpentadec-11-en-1-yl) acetate, a bioisosteric replacement might involve substituting the acetate group with another group of a similar size and electronic character. The goal is to probe the importance of specific atoms or functional groups for receptor binding and activation.

Conformationally restricted analogues are designed to limit the number of possible shapes (conformations) that the molecule can adopt. The long alkyl chain of (13-methylpentadec-11-en-1-yl) acetate is flexible. By introducing cyclic structures or additional double or triple bonds, chemists can create more rigid analogues. If a rigid analogue is found to be highly active, it provides strong evidence that the molecule must adopt that specific conformation to bind to its receptor. This information is highly valuable for understanding the bioactive conformation of the pheromone.

Table 4: Examples of Bioisosteres and Conformationally Restricted Analogues

Compound Type Example Modification Rationale
Bioisostere Replacing the ester oxygen with a methylene (B1212753) group (ketone) To probe the importance of the ester oxygen's lone pairs for hydrogen bonding.
Bioisostere Replacing the acetate methyl group with a cyclopropyl (B3062369) group To introduce steric bulk while maintaining similar lipophilicity.
Conformationally Restricted Introducing a cyclopropane (B1198618) ring across the C10-C12 positions To lock the conformation of the alkyl chain near the double bond.

(Note: The examples in this table are illustrative of the types of modifications made in such studies.)

Environmental Dynamics and Biogeochemical Cycling of Acetic Acid;13 Methylpentadec 11 En 1 Ol

Characterization of Degradation Pathways in Environmental Compartments (Soil, Water, Air)

The environmental fate of the semiochemical Acetic acid;13-methylpentadec-11-en-1-ol is governed by a combination of biotic and abiotic degradation processes. In soil, water, and air, this long-chain acetate (B1210297) ester is subject to breakdown through microbial action, photodegradation, and hydrolysis. The specific pathways and rates of degradation are influenced by the physicochemical properties of the compound and the characteristics of the environmental compartment.

Microbial Degradation and Biotransformation Processes

Microbial degradation is a primary pathway for the breakdown of this compound in soil and water. The process is largely carried out by a diverse community of microorganisms, including bacteria and fungi, which utilize the compound as a carbon and energy source. The degradation likely proceeds through two main enzymatic processes: ester hydrolysis followed by beta-oxidation of the resulting fatty alcohol and acetic acid.

Initially, carboxylesterases present in various microorganisms would hydrolyze the ester bond, yielding 13-methylpentadec-11-en-1-ol and acetic acid. Acetic acid is a readily biodegradable substance that can be quickly mineralized to carbon dioxide and water by a wide range of microbes under both aerobic and anaerobic conditions santos.com.

The resulting long-chain unsaturated alcohol, 13-methylpentadec-11-en-1-ol, would then undergo further degradation. This process is expected to be similar to the microbial degradation of other long-chain fatty acids and alcohols nih.govclemson.edu. The degradation of unsaturated long-chain fatty acids can begin with the saturation of the double bond, followed by the sequential cleavage of two-carbon units from the carboxyl end of the molecule via the β-oxidation pathway clemson.edu. In the case of the alcohol, it would first be oxidized to the corresponding carboxylic acid before entering the β-oxidation cycle. Bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae are known to be involved in the anaerobic degradation of long-chain fatty acids nih.gov.

Under anaerobic conditions, the degradation of such long-chain fatty acids can lead to the production of acetate and methane nih.gov. The presence of unsaturation in the carbon chain can influence the rate and pathway of degradation, with some studies suggesting that unsaturated fatty acids may degrade faster than their saturated counterparts clemson.edu.

Abiotic Degradation Mechanisms: Photodegradation, Hydrolysis

Abiotic degradation mechanisms, particularly photodegradation and hydrolysis, play a significant role in the breakdown of this compound, especially in the atmosphere and on surfaces exposed to sunlight.

Photodegradation: As a semiochemical often released into the atmosphere, this compound is susceptible to photodegradation. Solar radiation, particularly in the UV spectrum, can provide the energy to break chemical bonds within the molecule researchgate.net. The double bond in the carbon chain is a likely site for photochemical reactions, such as oxidation or isomerization, which would alter the structure of the compound and likely render it biologically inactive researchgate.net. Quantum-chemical studies on similar lepidopteran pheromones have shown that electromagnetic radiation can significantly affect their structure, making the molecule more reactive researchgate.net.

Hydrolysis: Hydrolysis is another key abiotic degradation pathway for this ester. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by changes in pH. While hydrolysis is not expected to be a major fate process for substances lacking hydrolyzable functional groups, the ester group in this compound is prone to this reaction santos.com. The rate of hydrolysis is dependent on pH and temperature.

Environmental Persistence and Half-Life Determination under Varying Conditions

The environmental persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount of the substance to degrade ufl.edu. The persistence of this compound in the environment will vary significantly depending on the environmental compartment and prevailing conditions.

While specific half-life data for this compound are not available in the scientific literature, the persistence of similar long-chain esters and pheromones is influenced by factors such as microbial activity, sunlight exposure, temperature, and pH. In general, compounds that are readily biodegradable have short half-lives santos.com. Given the expected susceptibility of the ester bond to hydrolysis and the aliphatic chain to microbial oxidation, it is anticipated that this compound would have a relatively short to moderate half-life in biologically active environments like soil and water.

The following table provides a hypothetical representation of the potential half-life of this compound under different environmental conditions, based on general knowledge of similar compounds.

Hypothetical Half-Life of this compound

Environmental CompartmentConditionEstimated Half-Life Range
SoilAerobic, optimal microbial activityDays to Weeks
AnaerobicWeeks to Months
WaterSurface water, high sun exposureDays
Groundwater, low microbial activityMonths to Years
AirDaylight, presence of oxidantsHours to Days

Adsorption and Leaching Potential in Different Environmental Matrices

The mobility of this compound in the environment is largely determined by its adsorption and leaching potential in different matrices, particularly soil. Adsorption to soil particles can reduce the compound's availability for microbial degradation and transport to groundwater.

As a relatively nonpolar organic molecule due to its long carbon chain, this compound is expected to have a moderate to high affinity for organic matter in the soil. The acetate portion of the molecule has a low potential to adsorb to soil santos.com. However, the long alkyl chain will likely dominate its adsorptive behavior. Therefore, soils with higher organic carbon content are expected to exhibit stronger adsorption of this compound, thereby reducing its leaching potential.

The leaching potential is inversely related to adsorption. In soils with low organic matter and a coarse texture (sandy soils), this compound would be more mobile and have a higher potential to leach into groundwater. Conversely, in soils with high organic matter or clay content, the compound would be less mobile.

Expected Adsorption and Leaching Potential

Soil TypeOrganic Matter ContentAdsorption PotentialLeaching Potential
Sandy SoilLowLowHigh
LoamMediumModerateModerate
Clay SoilVariableHighLow
Peat SoilHighVery HighVery Low

Influence of Environmental Factors (pH, temperature, UV radiation, microbial community composition) on Compound Stability and Fate

The stability and ultimate fate of this compound in the environment are significantly influenced by a variety of environmental factors.

pH: The pH of the soil and water can affect both the abiotic and biotic degradation of the compound. The hydrolysis of the ester bond is pH-dependent, with rates generally increasing under both acidic and alkaline conditions. Microbial activity is also highly dependent on pH, with most soil microorganisms thriving in a pH range of 6 to 8. Extreme pH values can inhibit microbial degradation.

Temperature: Temperature influences the rates of both chemical reactions and biological processes. Higher temperatures generally increase the rate of hydrolysis and microbial metabolism, leading to faster degradation of the compound uliege.be. Conversely, at lower temperatures, the persistence of the compound is expected to increase. Temperature also affects the volatility of the compound, which can influence its distribution between air, water, and soil uliege.be.

UV Radiation: As discussed in the photodegradation section, UV radiation is a critical factor in the breakdown of this compound, particularly in the atmosphere and on exposed surfaces researchgate.netresearchgate.net. The intensity and duration of UV exposure will directly impact the rate of photodegradation.

Microbial Community Composition: The composition and density of the microbial community in soil and water are crucial for the biodegradation of this compound. The presence of microorganisms with the necessary enzymes (esterases, oxidases) is essential for its breakdown. Environments with a diverse and active microbial population will likely exhibit faster degradation rates. The degradation of long-chain fatty acids, for instance, involves specific bacterial communities nih.gov.

Emerging Research Directions and Interdisciplinary Perspectives on Acetic Acid;13 Methylpentadec 11 En 1 Ol

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Biosynthetic Pathways.

The biosynthesis of insect pheromones, including long-chain alcohols like 13-methylpentadec-11-en-1-ol, is a complex process that is becoming more understood through the application of omics technologies. nih.govfrontiersin.org These approaches allow for a comprehensive analysis of the genes, proteins, and metabolites involved in pheromone production. agriscigroup.us

Integrated transcriptomic and metabolomic analyses have been successfully used to investigate the sex pheromone biosynthesis pathways in various insects. nih.govresearchgate.net For instance, in the Asian longhorned beetle, Anoplophora glabripennis, these methods helped identify key precursors and enzymes in the production of contact pheromones. nih.gov A similar approach could be applied to Trirachys sartus to identify the specific enzymes, such as fatty acid synthases (FAS), desaturases, and reductases, responsible for synthesizing 13-methylpentadec-11-en-1-ol. nih.govfrontiersin.org

Metabolomics, combined with differential gene expression analysis, has been employed to study pheromone-producing life stages of the Eurasian spruce bark beetle, Ips typographus, leading to the identification of candidate genes involved in pheromone biosynthesis. nih.govresearchgate.net This strategy could reveal when and where 13-methylpentadec-11-en-1-ol is produced in Trirachys sartus and how its production is regulated.

Future research could involve the following:

Transcriptomics: Sequencing the RNA from the pheromone glands of Trirachys sartus to identify genes that are highly expressed during pheromone production.

Proteomics: Identifying the proteins present in the pheromone glands to confirm the expression of biosynthetic enzymes.

Metabolomics: Analyzing the metabolic profile of the pheromone gland to identify precursors and intermediates in the biosynthetic pathway of 13-methylpentadec-11-en-1-ol.

Table 1: Potential Applications of Omics Technologies in the Study of 13-methylpentadec-11-en-1-ol Biosynthesis

Omics TechnologyApplicationExpected Outcome
Genomics Sequencing the genome of Trirachys sartusIdentification of the full suite of genes potentially involved in pheromone biosynthesis.
Transcriptomics Comparing gene expression in pheromone-producing vs. non-producing tissues and life stagesPinpointing specific genes actively involved in the synthesis of 13-methylpentadec-11-en-1-ol.
Proteomics Identifying and quantifying proteins in pheromone glandsConfirmation of the presence and abundance of key biosynthetic enzymes.
Metabolomics Profiling small molecules in pheromone glandsElucidation of the complete biosynthetic pathway, including precursors and byproducts.

Advanced Neuroethological Studies on Olfactory Processing and Behavioral Response.

Understanding how an insect detects and processes a pheromone signal is fundamental to comprehending its function. cnrs.fr Neuroethology combines neuroscience and the study of animal behavior to investigate the neural basis of natural behaviors. nih.gov Advanced neuroethological techniques could be used to explore how Trirachys sartus detects and responds to 13-methylpentadec-11-en-1-ol.

Insects detect odors via olfactory receptor neurons (ORNs) located in sensory hairs on their antennae. carlamani.comnih.gov Techniques like single-sensillum recording (SSR) could be used to identify the specific ORNs on the antennae of Trirachys sartus that respond to 13-methylpentadec-11-en-1-ol. carlamani.com This would help in understanding the sensitivity and specificity of the insect's olfactory system to this particular compound.

Furthermore, studies on other insects have shown that the processing of pheromone information in the brain is complex and can be influenced by other odors in the environment. cnrs.frresearchgate.net Research on the European corn borer, for example, has revealed that its olfactory system can respond to a wider range of compounds than just its own pheromone components. carlamani.com Investigating the central processing of the 13-methylpentadec-11-en-1-ol signal in the antennal lobe of Trirachys sartus could provide insights into how this information is integrated and leads to a behavioral response.

Future research directions include:

Electrophysiology: Using SSR and electroantennography (EAG) to characterize the response of Trirachys sartus antennae to 13-methylpentadec-11-en-1-ol and its isomers.

Calcium Imaging: Visualizing neural activity in the antennal lobe of the insect's brain in response to the pheromone to map the neural circuits involved in processing this information.

Behavioral Assays: Conducting wind tunnel experiments to determine the precise behavioral responses elicited by 13-methylpentadec-11-en-1-ol, both alone and in combination with other compounds. cnrs.fr

Development of Sustainable and Green Chemistry Routes for Scalable Synthesis.

The synthesis of insect pheromones is crucial for their use in pest management strategies. rsc.org Traditional chemical synthesis methods can be expensive and generate hazardous waste. frontiersin.orgacs.org Therefore, there is a growing interest in developing sustainable and green chemistry routes for the scalable synthesis of pheromones like 13-methylpentadec-11-en-1-ol.

One promising green chemistry approach is olefin metathesis, a catalytic reaction that can be used to form carbon-carbon double bonds with high efficiency and selectivity. chemindigest.com This method has been successfully used to synthesize a variety of insect pheromones, including long-chain unsaturated alcohols and acetates, often from renewable starting materials like seed oils. nih.govmtak.huchemhub.com The use of Z-selective metathesis catalysts could be particularly advantageous for the synthesis of the cis-isomer of 13-methylpentadec-11-en-1-ol. nih.gov

Biocatalysis, which uses enzymes to perform chemical transformations, is another powerful tool for sustainable synthesis. researchgate.net Engineered yeasts and other microorganisms can be programmed to produce insect pheromones through fermentation. nih.govfrontiersin.org This approach offers the potential for cost-effective and environmentally friendly production of complex molecules. nih.govimperial.ac.ukdntb.gov.uaresearchgate.net For example, expressing genes for specific fatty acid reductases from insects in oleaginous yeasts has led to the production of long-chain fatty alcohols that are components of bumblebee pheromones. nih.govimperial.ac.ukdntb.gov.uaresearchgate.net

Table 2: Comparison of Synthetic Routes for Insect Pheromones

Synthetic RouteAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established, versatileOften multi-step, can use harsh reagents, may produce significant waste. acs.org
Olefin Metathesis High atom economy, catalytic, can use renewable feedstocks, stereoselective. chemindigest.commtak.huCatalyst cost and sensitivity can be a factor.
Biocatalysis/Fermentation Uses renewable resources, environmentally friendly, can produce complex stereochemistry. frontiersin.orgresearchgate.netProcess development and optimization can be time-consuming, product titers may be low initially.

Exploration of Novel Ecological Interactions and Evolutionary Adaptations.

Pheromones play a critical role in shaping the ecological interactions and evolutionary trajectories of insects. researchgate.net The evolution of pheromone communication is a dynamic process, with signals originating from various precursor molecules that initially served other functions. bohrium.comnih.gov For example, many insect pheromones are derived from cuticular hydrocarbons that originally provided protection against desiccation. royalsocietypublishing.org

Investigating the evolutionary origins of 13-methylpentadec-11-en-1-ol in the Cerambycidae family could reveal whether it evolved from a compound with a pre-existing function. The composition of pheromone blends can also vary between closely related species, contributing to reproductive isolation. royalsocietypublishing.org Comparative studies of the pheromones of other Trirachys species could shed light on the role of 13-methylpentadec-11-en-1-ol in speciation.

Furthermore, the ecological context in which a pheromone is used can be complex. The perception of a pheromone and the resulting behavior can be influenced by host plant volatiles. In some cases, the combination of pheromones and plant odors can synergize the attraction of an insect to its host. nih.gov Research into the interplay between 13-methylpentadec-11-en-1-ol and volatiles from the host plants of Trirachys sartus could uncover novel ecological interactions.

Theoretical and Computational Advances in Predicting Biological Activity and Molecular Design.

Computational and theoretical approaches are becoming increasingly valuable in the study of insect pheromones. nih.gov These methods can be used to predict the biological activity of compounds and to design new molecules with desired properties.

Molecular docking is a computational technique that can predict how a ligand, such as a pheromone, binds to a receptor protein. frontiersin.org This can provide insights into the molecular basis of pheromone recognition. researchgate.netmdpi.comresearchgate.net By building a model of the olfactory receptors of Trirachys sartus, molecular docking could be used to study the interaction with 13-methylpentadec-11-en-1-ol and to identify the key amino acid residues involved in binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govsci-hub.st QSAR models can be used to predict the activity of new, untested compounds, which can accelerate the discovery of new pest management tools. nih.govmdpi.com A QSAR model for the olfactory receptors of Trirachys sartus could be developed by testing a series of analogs of 13-methylpentadec-11-en-1-ol and correlating their activity with their structural properties.

Biophysical models of the entire pheromone transduction cascade, from the initial binding of the pheromone to the generation of a nerve impulse, can also be developed. nih.govnih.govresearchgate.net These models can help to understand the complex series of events that lead to olfaction and can be used to simulate the effects of different pheromone concentrations and to explore the roles of different components of the signaling pathway. nih.govnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.